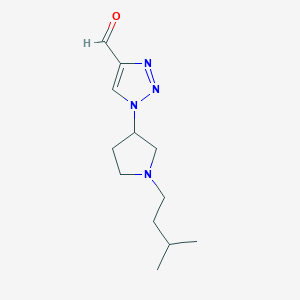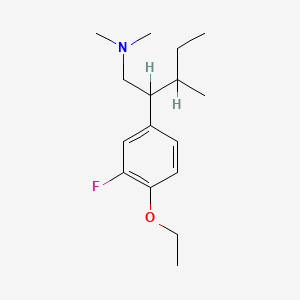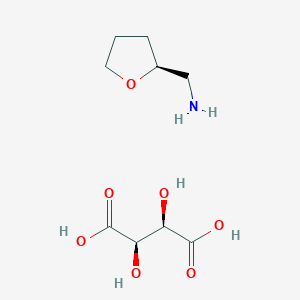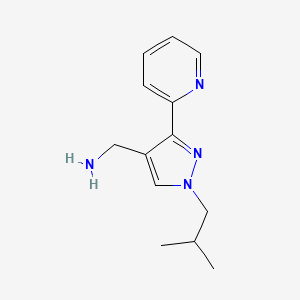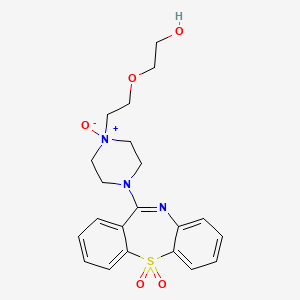
Quetiapine Sulfone N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quetiapine Sulfone N-Oxide, also known as Quetiapine N,S,S-Trioxide, is a derivative of Quetiapine, an atypical antipsychotic drug. This compound is characterized by the presence of an N-oxide functional group, which significantly alters its chemical and pharmacological properties. This compound is primarily studied for its potential as a metabolite and its implications in drug metabolism and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine Sulfone N-Oxide typically involves the oxidation of Quetiapine or its intermediates. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functionality. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-efficiency reactors and continuous flow systems can enhance the yield and reduce the production time. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Quetiapine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quetiapine Sulfoxide, Quetiapine Sulfone.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quetiapine Sulfone N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Quetiapine.
Biology: Investigated for its role as a metabolite in biological systems, helping to understand the metabolic pathways of Quetiapine.
Medicine: Explored for its potential pharmacological effects and its role in the pharmacokinetics of Quetiapine.
Industry: Utilized in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of Quetiapine Sulfone N-Oxide is not fully understood, but it is believed to interact with similar molecular targets as Quetiapine. It may act on neurotransmitter receptors such as serotonin and dopamine receptors, contributing to its pharmacological effects. The N-oxide group can influence the compound’s binding affinity and metabolic stability, potentially altering its efficacy and safety profile.
Comparación Con Compuestos Similares
Quetiapine Sulfone N-Oxide can be compared with other similar compounds such as:
Quetiapine N-oxide: Another metabolite of Quetiapine with an N-oxide group but lacking the sulfone functionality.
Quetiapine Sulfoxide: An intermediate oxidation product with a sulfoxide group.
Olanzapine N-oxide: A similar N-oxide derivative of another atypical antipsychotic, Olanzapine.
Uniqueness
This compound is unique due to the presence of both N-oxide and sulfone functionalities, which can significantly impact its chemical reactivity and pharmacological properties. This dual functionality makes it a valuable compound for studying the metabolic and pharmacokinetic profiles of Quetiapine and related drugs.
Propiedades
Fórmula molecular |
C21H25N3O5S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)-1-oxidopiperazin-1-ium-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 |
Clave InChI |
WIVFPCCRCFIIQT-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CCN1C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)(CCOCCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



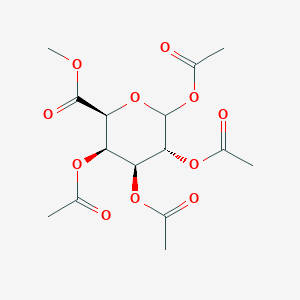
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

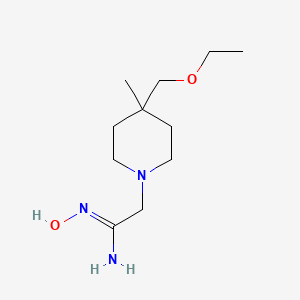
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
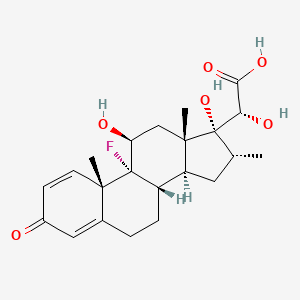
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
